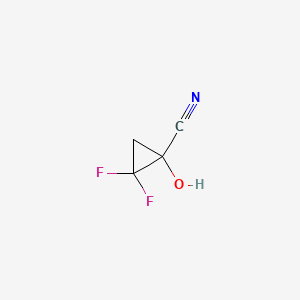
2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile is a fluorinated organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a nitrile group attached to a cyclopropane ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors followed by the introduction of fluorine atoms. One common method involves the reaction of difluorocarbene with cyclopropane derivatives. Difluorocarbene can be generated from precursors such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate or BrCF2CO2Li/Na under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace fluorine atoms.
Major Products
Oxidation: Formation of difluorocyclopropanone derivatives.
Reduction: Formation of difluorocyclopropylamines.
Substitution: Formation of substituted difluorocyclopropanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Explored for its potential use in the development of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of fluorine atoms
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The fluorine atoms can influence the electronic distribution within the molecule, enhancing its binding affinity to specific enzymes or receptors. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-1-iodoethenyl tosylate: Used in cross-coupling reactions to form difluoroethenes.
1,1-Difluorocyclopropane derivatives: Known for their applications in medicine and agriculture.
Uniqueness
2,2-Difluoro-1-hydroxycyclopropane-1-carbonitrile is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitrile groups on the cyclopropane ring, along with the fluorine atoms, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
2913267-26-0 |
|---|---|
Molekularformel |
C4H3F2NO |
Molekulargewicht |
119.07 g/mol |
IUPAC-Name |
2,2-difluoro-1-hydroxycyclopropane-1-carbonitrile |
InChI |
InChI=1S/C4H3F2NO/c5-4(6)1-3(4,8)2-7/h8H,1H2 |
InChI-Schlüssel |
OLBIFLVJORKUAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(F)F)(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine](/img/structure/B13452648.png)
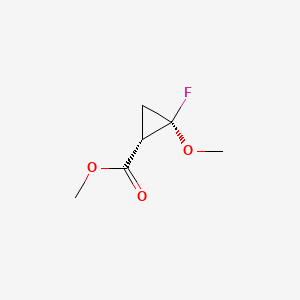
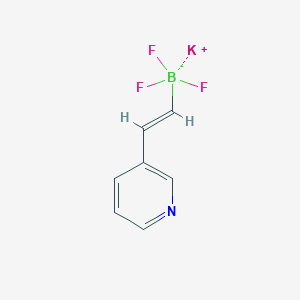
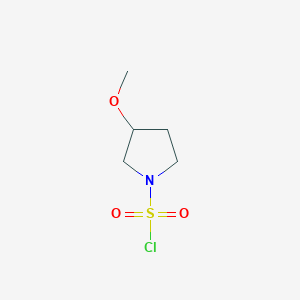


![3-Tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B13452679.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethoxy)benzoicacid](/img/structure/B13452686.png)
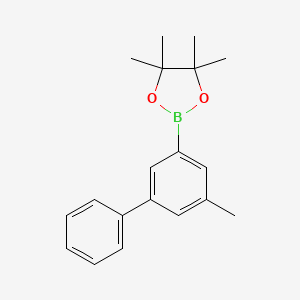
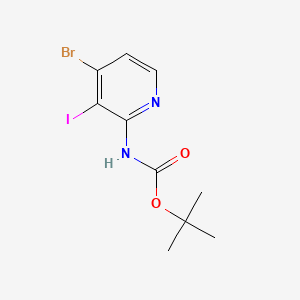
![1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13452709.png)



